N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide
Description
“N-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide” is a synthetic organic compound featuring a thiazole core substituted with a 4-isopropylphenyl group at the 4-position and a 3-methoxy-2-naphthamide moiety at the 2-position. The 3-methoxy-2-naphthamide moiety introduces hydrogen-bonding capabilities and steric bulk, which may affect binding affinity in biological systems.
Properties
IUPAC Name |
3-methoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15(2)16-8-10-17(11-9-16)21-14-29-24(25-21)26-23(27)20-12-18-6-4-5-7-19(18)13-22(20)28-3/h4-15H,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRYWZCTYZXNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with compounds 4d–4i (1671–1682 cm⁻¹) . Methoxy C-O stretch (~1250 cm⁻¹) distinguishes it from nitro-containing analogs (e.g., 6b: 1504 cm⁻¹ for NO₂) .
- NMR Spectroscopy :
- The isopropyl group in the target compound would exhibit characteristic 1H NMR signals: a septet (CH) at δ ~2.8–3.0 and doublets (CH3) at δ ~1.2–1.3, contrasting with pyridine protons (δ ~7.5–8.5) in 4d–4i .
- Aromatic protons in the naphthamide moiety (δ ~7.0–8.5) overlap with triazole derivatives (e.g., 6b: δ 7.20–8.61) .
- Melting Points :
- Thiazole derivatives in are typically solids (mp 120–250°C), suggesting similar thermal stability for the target compound .
Q & A
Q. What safety protocols are essential for handling this compound in preclinical research?
- Toxicity Screening : Perform Ames test (mutagenicity) and acute toxicity in rodents (LD).
- PPE : Use gloves, lab coats, and fume hoods for powder handling.
- Waste Disposal : Follow institutional guidelines for organic solvent and bioactive waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
